molecular formula C7H12O B028669 5-Heptyn-3-OL CAS No. 19781-82-9

5-Heptyn-3-OL

Cat. No. B028669
CAS RN: 19781-82-9
M. Wt: 112.17 g/mol
InChI Key: VOHBMHAELZLACG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "5-Heptyn-3-ol" involves intricate chemical reactions and methodologies. For instance, the synthesis of (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide showcases the enantioselective enzyme-catalyzed lactonization of racemic dihydroxyalkynoates, indicating a potential pathway for synthesizing similar compounds like "5-Heptyn-3-ol" (Henkel, Kunath, & Schick, 1994).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl units, reveals the significance of conformational preferences and structural motifs in determining chemical behavior and reactivity. Such studies can provide a foundation for understanding the structural intricacies of "5-Heptyn-3-ol" (Ranganathan et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds similar to "5-Heptyn-3-ol" can be exemplified by the study of 3-Nitro-l,2,4-triazol-l-yl-tris(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyNTP) in peptide synthesis, indicating the role of specific functional groups in facilitating or hindering chemical reactions (Saito & Wada, 2014).

Physical Properties Analysis

The physical properties of oligopeptides and their synthesis methods, as discussed in the liquid-phase method study, offer insights into solubility, conformational behavior, and the impact on synthesis strategy, which can be relevant for understanding the physical characteristics of "5-Heptyn-3-ol" (Abd El Rahman, Anzinger, & Mutter, 1980).

Chemical Properties Analysis

The study of oligonucleotides containing aminodeoxythymidine units highlights the influence of specific substituents on chemical stability and interaction with complementary strands, offering a perspective on the chemical properties that "5-Heptyn-3-ol" might exhibit (Gryaznov & Letsinger, 1992).

Scientific Research Applications

  • Oligonucleotide-Peptide Hybrids Synthesis : 5-Heptyn-3-OL is utilized in preparing oligonucleotide-peptide hybrids, which have potential as antisense inhibitors of gene expression (Ede, Tregear, & Haralambidis, 1994).

  • Synthesis of Termite Semiochemicals : It is used in synthesizing various trail-following semiochemicals for termites, such as (Z)-3-Dodecen-1-ol and others (Argenti et al., 1994).

  • Enantioselective Lactonization : The synthesized compound (3R,5S)-3-hydroxy-7-phenyl-6-heptyn-5-olide from 5-Heptyn-3-OL has potential applications in organic synthesis and enantioselective lactonization (Henkel, Kunath, & Schick, 1994).

  • Nucleic Acid Testing (NAT) Assays : It is used in NAT assays for identifying clinically relevant sequences in patient samples (Adamczyk, Johnson, Mattingly, & Reddy, 2001).

  • Inhibition of Ornithine Decarboxylase : (2R,5R)-6-heptyne-2,5-diamine, related to 5-Heptyn-3-OL, is a potent inhibitor of mammalian ornithine decarboxylase, significant in cancer research (Danzin et al., 1983).

  • Role in RNA Stability : Research has shown the importance of certain bonds in RNA for the storage of genetic information, relevant to the structural understanding of RNA (Usher & McHale, 1976).

  • Anti-Peroxyl Radical Activity : 2,6-dimethyl-5-hepten-2-ol, an analogue, exhibits significant anti-peroxyl radical activity, which is important for understanding oxidative stress (Stobiecka et al., 2016).

  • Metabolite of Flavan-3-ols : 5-(3',4'-dihydroxyphenyl)-valerolactone, an in vivo metabolite of certain flavan-3-ols produced by gut microbiota, is related to 5-Heptyn-3-OL (Wiese et al., 2015).

  • Synthesis of 1,4-Alkadiynes : It aids in synthesizing functionalized 1,4-alkadiynes under mild conditions, useful in organic chemistry (Lapitskaya, Vasiljeva, & Pivnitsky, 1993).

  • Stabilizing Effect in Oligodeoxynucleotides : A uracil acetic acid substituent in 5'-nucleobase-capped oligodeoxynucleotides has a duplex stabilizing effect (Mokhir & Richert, 2000).

Safety And Hazards

5-Heptyn-3-ol is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

hept-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHBMHAELZLACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337505
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptyn-3-OL

CAS RN

19781-82-9
Record name 5-Heptyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HEPTYN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19781-82-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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